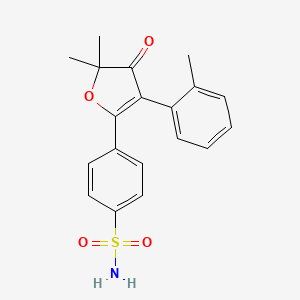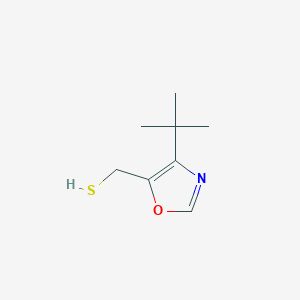
1-(2-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It features a phenyl ring substituted with an isopropyl group, a trifluoromethyl group, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone typically involves the reaction of 2-(isopropyl(trifluoromethyl)amino)benzene with ethanoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The phenyl ring can undergo substitution reactions with electrophiles such as halogens, nitro groups, and sulfonic acids.
Reduction: The ketone group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used under controlled temperature conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Major Products Formed
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Reduction: 1-(2-(Isopropyl(trifluoromethyl)amino)phenyl)ethanol.
Oxidation: 1-(2-(Isopropyl(trifluoromethyl)amino)phenyl)acetic acid.
Scientific Research Applications
1-(2-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on biological molecules. This interaction can lead to changes in the structure and function of proteins, enzymes, and other biomolecules, resulting in various biological effects.
Comparison with Similar Compounds
1-(2-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone can be compared with other similar compounds such as:
2-Aminoacetophenone: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(2-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone:
1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone: Similar structure but with the trifluoromethyl group in a different position, affecting its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H14F3NO |
|---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
1-[2-[propan-2-yl(trifluoromethyl)amino]phenyl]ethanone |
InChI |
InChI=1S/C12H14F3NO/c1-8(2)16(12(13,14)15)11-7-5-4-6-10(11)9(3)17/h4-8H,1-3H3 |
InChI Key |
OFLUYAMFDPNEGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1C(=O)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


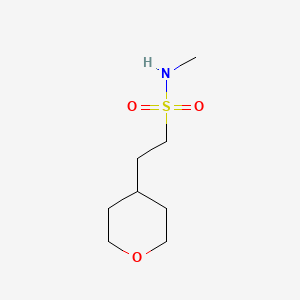
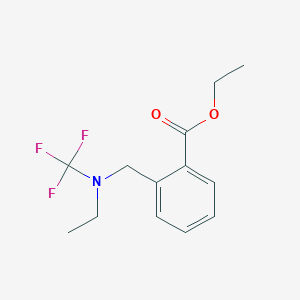

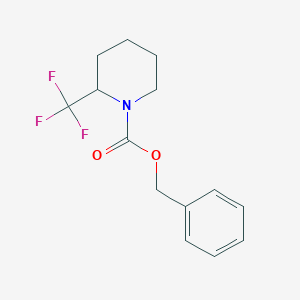
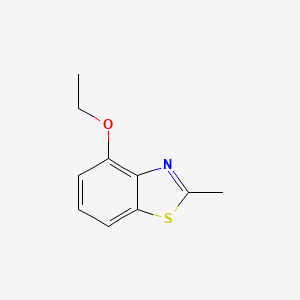
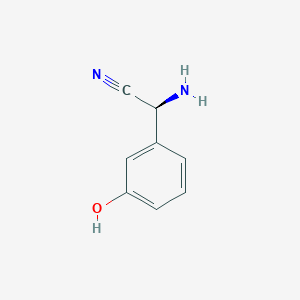

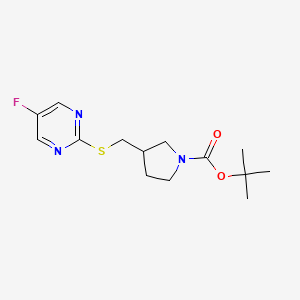
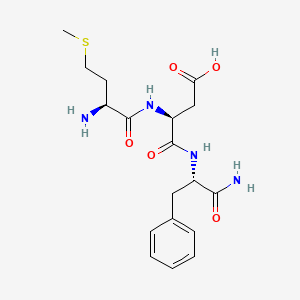

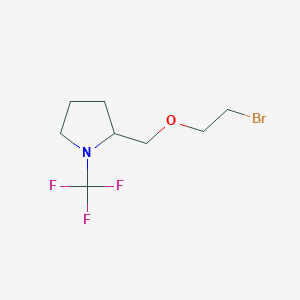
![3-(Benzo[d]thiazol-2-yloxy)propan-1-ol](/img/structure/B13962605.png)
